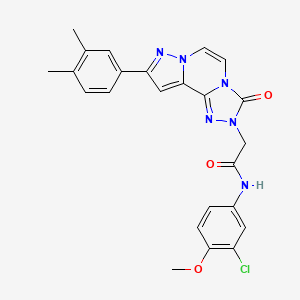![molecular formula C8H14ClF2N B2917872 8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride CAS No. 2253640-60-5](/img/structure/B2917872.png)
8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride is a chemical compound with the CAS Number: 2253640-60-5 . It is also known as {8,8-difluorobicyclo [5.1.0]octan-4-yl}methanamine hydrochloride with the CAS Number: 2243512-28-7 .
Molecular Structure Analysis
The InChI code for 8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride is 1S/C8H13F2N.ClH/c9-8(10)6-3-1-5(11)2-4-7(6)8;/h5-7H,1-4,11H2;1H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride has a molecular weight of 197.66 . It is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Electrophilic Fluorination Agents
Compounds similar to 8,8-Difluorobicyclo[5.1.0]octan-4-amine hydrochloride serve as electrophilic fluorinating agents. For instance, the synthesis and application of N,N′-difluoro-1,4-diazoniabicyclo[2.2.2]octane salts highlight their role as highly reactive and easy-to-handle agents for fluorinating activated aromatics, active methylene compounds, substituted styrenes, and vinyl acetates under mild conditions (Umemoto & Nagayoshi, 1996). These findings underscore the utility of difluorinated bicyclic amines in introducing fluorine atoms into organic molecules, enhancing their properties for further applications in medicinal chemistry and materials science.
Fluorine-Free Functional Reagent
The versatility of similar compounds extends beyond fluorination. Selectfluor, a closely related fluorinating reagent, demonstrates efficacy in deprotection reactions, notably in the chemoselective deprotection of N-t-Butyloxycarbonyl groups. This process benefits from the solid and easy-to-handle nature of the reagent, offering a mild, operationally simple, and chemoselective approach (Zeng et al., 2018). Such characteristics suggest that 8,8-Difluorobicyclo[5.1.0]octan-4-amine hydrochloride could similarly be adapted for selective reactivity in organic synthesis, potentially serving as a novel reagent for specific transformations.
Lipophilic Hydrogen Bond Donor
Research into the difluoromethyl bioisostere concept examines the role of difluorinated groups as lipophilic hydrogen bond donors. This property enables them to act as bioisosteres for hydroxyl, thiol, or amine groups, enhancing druglike properties without significantly altering molecular recognition (Zafrani et al., 2017). Given its structural features, 8,8-Difluorobicyclo[5.1.0]octan-4-amine hydrochloride could similarly contribute to the development of novel pharmaceuticals by modulating lipophilicity and hydrogen bonding capabilities, thereby enhancing the efficacy and selectivity of therapeutic molecules.
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
8,8-difluorobicyclo[5.1.0]octan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)6-3-1-5(11)2-4-7(6)8;/h5-7H,1-4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFDXUNMTUNHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CCC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,8-Difluorobicyclo[5.1.0]octan-4-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-ethoxypropyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2917792.png)
![2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2917793.png)
![(E)-3-(4-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2917794.png)

![N-Benzyl-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2917799.png)
![2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2917801.png)

![Ethyl 2-[[4-(2,3-dimethylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2917804.png)
![N-(3,4-dichlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2917806.png)


![N-(2-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2917811.png)
